molecular formula C18H23BrN4O2 B11127955 N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2,2-dimethyl-3-oxopiperazino)acetamide

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2,2-dimethyl-3-oxopiperazino)acetamide

Cat. No.: B11127955
M. Wt: 407.3 g/mol
InChI Key: HGMQPBWLDOBKDO-UHFFFAOYSA-N
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Description

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetamide is a complex organic compound that features a brominated indole moiety linked to a piperazine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetamide typically involves multiple steps:

    Bromination of Indole: The starting material, indole, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Alkylation: The brominated indole is then alkylated with an appropriate ethylating agent to introduce the ethyl group.

    Formation of Piperazine Derivative: The piperazine derivative is synthesized separately, often involving the reaction of piperazine with a suitable acylating agent.

    Coupling Reaction: Finally, the brominated indole and the piperazine derivative are coupled under specific conditions, such as using a base like triethylamine in a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetamide involves its interaction with specific molecular targets. The brominated indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine derivative may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetamide
  • N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetamide

Uniqueness

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro and fluoro analogs.

This detailed article provides a comprehensive overview of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H23BrN4O2

Molecular Weight

407.3 g/mol

IUPAC Name

N-[2-(6-bromoindol-1-yl)ethyl]-2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetamide

InChI

InChI=1S/C18H23BrN4O2/c1-18(2)17(25)21-7-10-23(18)12-16(24)20-6-9-22-8-5-13-3-4-14(19)11-15(13)22/h3-5,8,11H,6-7,9-10,12H2,1-2H3,(H,20,24)(H,21,25)

InChI Key

HGMQPBWLDOBKDO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NCCN1CC(=O)NCCN2C=CC3=C2C=C(C=C3)Br)C

Origin of Product

United States

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